7H-Purine-6,7-diamine
Description
Structure
3D Structure
Properties
CAS No. |
175600-97-2 |
|---|---|
Molecular Formula |
C5H6N6 |
Molecular Weight |
150.145 |
IUPAC Name |
purine-6,7-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-3-5(9-1-8-4)10-2-11(3)7/h1-2H,7H2,(H2,6,8,9) |
InChI Key |
UDPYVYQYYOZYJE-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N(C=N2)N |
Synonyms |
7H-Purine-6,7-diamine (9CI) |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 7h Purine 6,7 Diamine Derivatives
Tautomerism and Isomerization Pathways of 7H-Purine Systems
The purine (B94841) ring system, the core of 7H-Purine-6,7-diamine, can exist in various tautomeric forms depending on the position of a proton on its nitrogen atoms. The most significant of these are the 7H and 9H tautomers, which differ in the location of the hydrogen atom on the imidazole (B134444) portion of the purine ring. The equilibrium between these forms is a critical determinant of the molecule's chemical behavior and biological function.
The relative stability of purine tautomers has been a subject of extensive investigation using both theoretical and experimental approaches. Computational studies consistently show that for the parent purine molecule, tautomers where the proton is located on the imidazole ring (7H and 9H) are significantly more stable than those with the proton on the pyrimidine (B1678525) ring (1H and 3H). acs.orgnih.govmdpi.com This increased stability is attributed to the electronic structure of the five- and six-membered rings in the 7H and 9H forms, which follow Hückel's 4N+2 rule for aromaticity. mdpi.com
In the gas phase and in non-polar solvents, the general order of stability for unsubstituted purine is 9H > 7H > 3H > 1H. mdpi.com The preference for the 9H tautomer is often explained by an intramolecular interaction between the N9-H group and the lone electron pair on the N3 atom. mdpi.com
Experimental validation of these computational findings has been achieved through techniques such as nitrogen-15 (B135050) nuclear magnetic resonance (NMR) spectroscopy. iaea.org These studies have allowed for a semi-quantitative determination of the N7H-N9H tautomeric equilibrium in various solvents, including water and dimethyl sulfoxide, confirming the prevalence of these two forms in solution. iaea.org
| Tautomer | General Relative Stability | Key Stabilizing Factors | References |
|---|---|---|---|
| 9H-Purine | Most Stable | Aromaticity (Hückel's Rule), Intramolecular H-bonding | mdpi.com |
| 7H-Purine | Second Most Stable | Aromaticity (Hückel's Rule) | mdpi.com |
| 3H-Purine | Less Stable | Lower Aromaticity | acs.orgnih.gov |
| 1H-Purine | Least Stable | Lower Aromaticity | acs.orgnih.gov |
Substituents can alter the relative stability of the 7H and 9H tautomers significantly. For instance, when a strongly electron-withdrawing nitro group is placed at the C6 position, the 7H tautomer can become more stable than the 9H tautomer. mdpi.com This shift is attributed to the high aromaticity of the resulting 6-nitro-7H-purine structure. mdpi.com Conversely, substituents at the C8 position of 7H and 9H tautomers can decrease the aromaticity of the five-membered imidazole ring while increasing that of the six-membered pyrimidine ring. acs.orgnih.gov
Computational studies have systematically analyzed the effect of various substituents with differing electronic properties (e.g., -NO₂, -NH₂, -OMe, -CHO) on tautomeric stability. rsc.org These analyses, often characterized by the substituent effect stabilization energy (SESE), reveal that the electronic structure of 7H tautomers exhibits a smaller range of energetic variation upon substitution compared to other tautomers, suggesting a degree of inherent stability. nih.gov
| Substituent Position | Substituent Type | Observed Effect on 7H vs. 9H Stability | References |
|---|---|---|---|
| C6 | Electron-withdrawing (e.g., -NO₂) | Can favor the 7H tautomer over the 9H tautomer. | mdpi.com |
| C6 | Amino group (-NH₂) | Enhances the overall sensitivity to other substituents. | acs.orgnih.gov |
| C8 | Various | Reduces aromaticity of the 5-membered ring and increases it in the 6-membered ring for 7H and 9H tautomers. | acs.orgnih.gov |
Electrophilic and Nucleophilic Reactions at Purine Positions
The reactivity of the purine core is characterized by a complex interplay between its electron-rich nitrogen atoms and electron-deficient carbon atoms, making it susceptible to both electrophilic and nucleophilic attack. The C6 and N7 positions are particularly important sites for chemical modification.
The N7 position of the purine ring is a key site for electrophilic attack, particularly alkylation. While direct alkylation of 6-substituted purines often yields a mixture of N7 and N9 isomers, methods for regioselective N7 substitution have been developed. nih.gov One such method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst, which allows for the direct and regioselective introduction of tert-alkyl groups at the N7 position. nih.gov
The substituent at the C6 position plays a critical role in directing this regioselectivity. nih.gov For example, purines bearing a 6-chloro, 6-methoxy, or 6-methylthio group readily undergo N7 regioselective tert-butylation. nih.gov Once the N7 position is functionalized, the C6 position becomes a prime target for further modification via nucleophilic aromatic substitution, allowing for the synthesis of novel 6,7-disubstituted purine derivatives. nih.gov This sequential functionalization strategy highlights the interconnected reactivity of the C6 and N7 positions.
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the functionalization of the purine C6 position, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to construct. nih.govrsc.org A common strategy involves using a 6-halopurine, typically 6-chloropurine, as an electrophilic coupling partner. nih.gov
A variety of cross-coupling protocols have been successfully applied to purine systems:
Suzuki-Miyaura Coupling: Reaction of 6-chloropurines with arylboronic acids. nih.gov
Stille Coupling: Reaction with aryl(tributyl)stannanes. nih.gov
Negishi Coupling: Reaction with alkylzinc halides. nih.gov
Liebeskind-Srogl Coupling: A copper(I)-mediated reaction for the C6 arylation of 8-substituted 6-thiophenylpurines with boronic acids. researchgate.net
More recently, dual photoredox and nickel-catalyzed methods have been developed for the sp²-sp³ cross-electrophile coupling of 6-chloropurines with a wide range of primary and secondary alkyl bromides. nih.gov This approach is notable for its ability to functionalize unprotected nucleosides, offering a powerful strategy for late-stage diversification of complex molecules. nih.gov
| Reaction Name | Purine Substrate | Coupling Partner | Resulting C-6 Substituent | References |
|---|---|---|---|---|
| Suzuki-Miyaura | 6-Chloropurine | Arylboronic Acids | Aryl | nih.gov |
| Stille | 6-Chloropurine | Aryl(tributyl)stannanes | Aryl | nih.gov |
| Negishi | 6-Chloropurine | Alkylzinc Halides | Alkyl | nih.gov |
| Liebeskind-Srogl | 6-Thiophenylpurine | Boronic Acids | Aryl/Alkenyl | researchgate.net |
| Photoredox/Nickel Dual Catalysis | 6-Chloropurine | Alkyl Bromides | Alkyl (Primary/Secondary) | nih.gov |
Photochemical Reactivity and Excited State Dynamics
The interaction of purine derivatives with UV light initiates a cascade of ultrafast photophysical and photochemical events. The excited-state dynamics are highly sensitive to the molecular structure, particularly the tautomeric form and the nature of substituents.
Studies on adenine (B156593) (6-aminopurine) have revealed drastically different excited-state behaviors for its 7H and 9H tautomers. Upon UV excitation, the 9H tautomer exhibits an ultrafast decay on a sub-picosecond timescale, while the 7H tautomer has a significantly longer excited-state lifetime, on the order of several picoseconds. researchgate.net This difference highlights the profound impact of proton placement on the deactivation pathways.
The relaxation mechanism for the 7H-amino tautomer is thought to involve a C6-puckering motion that facilitates access to a conical intersection with the ground state, providing a channel for non-radiative decay. researchgate.net The dynamics of the amino group at the C6 position are crucial; frequent rotation and pyramidalization of this group can disrupt its conjugation with the purine ring system. This disruption reduces the non-adiabatic coupling between the excited and ground states, thereby delaying internal conversion and contributing to the longer lifetime of the 7H tautomer.
| Property | 9H-Amino Tautomer | 7H-Amino Tautomer | References |
|---|---|---|---|
| Excited State Lifetime | Short (~0.18 ps) | Long (~8.8 ps) | |
| Major Deactivation Channel | C2-puckering | C6-puckering | researchgate.net |
| Influence of C6-NH₂ Group | Facilitates efficient deactivation. | Rotation can delay internal conversion. |
Photodeactivation Mechanisms of Purine Derivatives
Upon absorption of UV radiation, purine derivatives are promoted to electronically excited states. The subsequent relaxation back to the ground state can occur through several competing pathways, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay via internal conversion. For many purine derivatives, the dominant and most critical pathway is ultrafast internal conversion, which dissipates the absorbed energy as heat on a sub-picosecond timescale, thus preventing potentially harmful photochemical reactions. researchgate.net
This rapid deactivation is often facilitated by conical intersections (CIs), which are regions of the potential energy surface where two electronic states become degenerate. These CIs act as efficient funnels for the population to return to the ground state. The accessibility of these CIs is a key determinant of the photostability of a given purine derivative. researchgate.net
In the case of diaminopurines, the tautomeric form plays a significant role in dictating the photodeactivation pathway. Studies on 2,6-diaminopurine (B158960) (2,6-dAP), a structural isomer of this compound, have revealed distinct mechanisms for the 7H and 9H tautomers. researchgate.netnih.govchemrxiv.org For the 7H tautomer, theoretical calculations suggest a larger barrier to reach a conical intersection compared to the 9H tautomer. researchgate.netresearchgate.net This higher barrier implies a less efficient direct internal conversion to the ground state.
Consequently, other deactivation channels become more competitive for the 7H tautomer. One such pathway is intersystem crossing to the triplet manifold. Experimental and computational studies have indicated a significant triplet yield for the 7H tautomer of 2,6-diaminopurine. researchgate.netnih.govchemrxiv.org The population of the triplet state can lead to a longer-lived excited species, which may have different reactivity compared to the initial singlet excited state.
The general photodeactivation scheme for many purine derivatives involves an initial excitation to a bright ππ* state (S₂), followed by rapid internal conversion to a lower-lying nπ* state (S₁). acs.org This nπ* state can then act as a gateway to either internal conversion to the ground state or intersystem crossing to a triplet ππ* state. acs.org The efficiency of these competing pathways is highly dependent on the specific molecular structure.
Role of Molecular Structure in Excited State Lifetimes
The lifetime of the excited state is a direct measure of the efficiency of the deactivation processes. Ultrafast deactivation corresponds to very short excited state lifetimes, typically in the femtosecond to picosecond range, which is a hallmark of photostable molecules like the canonical DNA bases. Even minor structural modifications can lead to dramatic changes in these lifetimes. pnas.org
The position of substituents on the purine ring is a critical factor. The functionalization at the C6 position, in particular, plays a significant role in modulating the rates of radiative and non-radiative relaxation. acs.org For instance, the presence of an amino group at the C6 position can inhibit access to the nπ* state while facilitating access to a ππ*/S₀ conical intersection, thereby promoting rapid internal conversion. acs.org
For 7H-purine derivatives, the tautomeric structure itself is a primary determinant of the excited state lifetime. As mentioned, the 7H tautomer of 2,6-diaminopurine exhibits a longer excited state lifetime compared to its 9H counterpart due to a higher barrier for internal conversion. researchgate.netresearchgate.net This leads to a greater potential for fluorescence and intersystem crossing. researchgate.net
The interplay between different excited states, such as the ππ* and nπ* states, and their relative energies, which are influenced by the molecular structure, is also crucial. The coupling between these states can open up or close down specific deactivation channels. nih.gov For example, strong coupling between a bright ππ* state and a dark nπ* state can facilitate internal conversion. nih.gov
The following table summarizes the key structural factors and their influence on the excited state dynamics of purine derivatives, based on studies of related compounds.
| Structural Feature | Influence on Excited State Dynamics | Resulting Effect on Lifetime |
| Tautomeric Form (7H vs. 9H) | The 7H tautomer often has a higher barrier to reach a conical intersection for direct internal conversion. researchgate.netresearchgate.net | Generally leads to a longer excited state lifetime for the 7H tautomer. researchgate.net |
| C6-Position Functionalization | Amino or oxo groups at C6 can facilitate direct ground-state relaxation pathways. acs.org | Can lead to shorter excited state lifetimes. acs.org |
| C2-Position Functionalization | The presence or absence of a substituent at C2 can influence ring puckering and access to conical intersections. acs.org | Affects the efficiency of internal conversion and thus the lifetime. acs.org |
| Relative Energies of ππ* and nπ* States | The energy gap and coupling between these states dictate the preferred deactivation pathways (internal conversion vs. intersystem crossing). pnas.orgnih.gov | A smaller energy gap can lead to more efficient deactivation and shorter lifetimes. pnas.org |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of purine (B94841) derivatives like 7H-Purine-6,7-diamine. mdpi.com
1H, 13C, and 2D NMR Techniques for Purine Derivative Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. In purine derivatives, the chemical shifts (δ) of protons and carbons are highly dependent on their position within the heterocyclic ring system and the nature of any substituents. rsc.orgrsc.org For instance, the protons on the purine ring typically appear in the aromatic region of the ¹H NMR spectrum. scielo.org.mx
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. nih.gov COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. nih.gov These techniques are vital for the unambiguous assignment of all proton and carbon signals, especially in complex substituted purines. mdpi.com The analysis of various purine derivatives has demonstrated the power of these methods in confirming their structural integrity. rsc.orgderpharmachemica.com
Below is a representative table of typical chemical shift ranges for protons and carbons in purine derivatives, which would be applicable to the analysis of this compound.
| Atom | Typical Chemical Shift Range (ppm) | Notes |
| Purine Ring Protons (H2, H8) | 7.5 - 9.0 | The exact shift depends on substitution and solvent. |
| **Amino Group Protons (-NH₂) ** | 5.0 - 8.5 | Often broad signals, position can vary with solvent and concentration. |
| Purine Ring Carbons (C2, C4, C5, C6, C8) | 110 - 165 | Highly sensitive to the electronic effects of substituents. |
This table provides generalized data for purine derivatives.
15N NMR for Nitrogen Atom Characterization
Nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms within the purine core. researchgate.net Given that the purine ring system contains multiple nitrogen atoms, ¹⁵N NMR can provide unique insights into their electronic environments and help distinguish between different tautomeric forms. researchgate.netcsic.es The chemical shifts of the nitrogen atoms are sensitive to protonation state, hydrogen bonding, and substitution patterns. researchgate.net For instance, ¹⁵N HMBC experiments can be used to identify hydrogen bonds involving nitrogen atoms, which can be crucial for understanding the conformational preferences of purine derivatives. mdpi.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. creative-proteomics.comnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org
Electrospray ionization (ESI) is a soft ionization technique commonly used for purine analysis, as it typically keeps the molecule intact, allowing for the observation of the protonated molecular ion [M+H]⁺. rsc.orgcreative-proteomics.com Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. creative-proteomics.comresearchgate.net The fragmentation pathways of purines are well-studied and often involve the loss of small neutral molecules like hydrogen cyanide (HCN) and retro-Diels-Alder reactions of the pyrimidine (B1678525) ring. mdpi.com The analysis of these fragmentation patterns provides valuable information for confirming the structure of the purine core and identifying the positions of substituents. nih.gov
A predicted fragmentation pattern for this compound is presented below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 151.08 [M+H]⁺ | 134.07 | NH₃ |
| 151.08 [M+H]⁺ | 124.06 | HCN |
| 151.08 [M+H]⁺ | 107.05 | NH₃ + HCN |
This table is based on predicted fragmentation patterns for diaminopurines.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding networks. rsc.orgpnas.org This technique has been used to elucidate the structures of numerous purine derivatives, revealing details about their tautomeric forms and base-pairing configurations in the solid state. rsc.orgnih.gov The crystal structure of related compounds like 2,6-diaminopurine (B158960) has been determined, providing a model for the expected hydrogen bonding patterns. nih.gov
Advanced Optical Spectroscopy for Electronic Properties
Advanced optical spectroscopy techniques are employed to investigate the electronic properties of purine derivatives. researchgate.net Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the molecule, which are typically π-π* and n-π* transitions in the purine ring. physchemres.orgacs.org The position and intensity of the absorption maxima are sensitive to the substitution pattern and the solvent environment. mdpi.com
Fluorescence spectroscopy can provide information about the emissive properties of the molecule. While natural purines are generally not highly fluorescent, synthetic derivatives can be engineered to have significant fluorescence quantum yields, making them useful as fluorescent probes. researchgate.netresearchgate.net The study of how the absorption and emission spectra change in different solvents (solvatochromism) can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. acs.org Theoretical methods, such as time-dependent density functional theory (TD-DFT), can be used to complement experimental optical spectra and aid in their interpretation. physchemres.orgbohrium.com
Computational Chemistry and Theoretical Studies on 7h Purine 6,7 Diamine Analogues
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These ab initio and density functional theory (DFT) methods provide detailed insights into the geometry, electronic landscape, and vibrational characteristics of purine (B94841) diamine analogues.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules and their electronic properties with high accuracy. nih.gov It is employed to perform geometry optimization, which finds the lowest energy (most stable) conformation of a molecule. nih.gov
For 7H-purine-2,6-diamine analogues, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are crucial for understanding tautomeric preferences. nih.govacs.org Purine systems can exist in different prototropic forms, primarily the HN(7) and HN(9) tautomers. Theoretical studies on N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine revealed that the HN(9) tautomer is energetically more stable than the HN(7) form in the gas phase, as well as in solvents like water and chloroform. nih.govacs.org
The electronic structure is further elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and a greater potential for charge transfer within the molecule, which can be important for biological activity. rsc.org For instance, DFT studies on various purine analogues have calculated these energy gaps to predict their reactivity and potential as therapeutic agents. rsc.orgkuleuven.be
| Compound/Analogue Class | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Amodiaquine (a quinoline (B57606) derivative, for comparison) | B3LYP/6–311++G(d,p) | - | - | 4.09 | nih.gov |
| 4-(tert-butyl)-4-nitro-1,1-biphenyl | DFT/HF | - | - | 3.97 | rsc.org |
| LNA Analogue (A5-T) | M06-2X/6-311G(d,p) | -6.848 | -0.993 | 5.855 | kuleuven.be |
| LNA Analogue (A5-U) | M06-2X/6-311G(d,p) | -6.859 | -0.988 | 5.871 | kuleuven.be |
Analysis of Vibrational Aspects and Chemical Shifts
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations are used to compute the vibrational frequencies of purine analogues, which aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.net Studies on 2,6-diaminopurine (B158960) (DAP) have successfully used DFT (B3LYP/6-311+G**) to calculate its vibrational spectra, showing good agreement between the observed and computed frequencies after applying scaling factors. researchgate.net This correlation between theoretical and experimental data confirms the optimized molecular structure and provides a detailed understanding of the molecule's vibrational modes. rasayanjournal.co.in
Similarly, theoretical calculations are invaluable for interpreting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of complex organic molecules. mdpi.com For purine analogues, these calculations help in assigning the signals in experimental NMR spectra to specific atoms in the molecule and can be used to distinguish between different isomers or conformers. d-nb.infomdpi.com For example, 2D NMR analysis, supported by theoretical calculations, has been used to unambiguously determine the site of glycosylation (N9 vs. N8) in 8-aza-7-deazapurine derivatives. mdpi.com
| Vibrational Assignment | Experimental | Calculated | Reference | |
|---|---|---|---|---|
| FT-IR | FT-Raman | B3LYP/6-311+G** | ||
| NH₂ Asymmetric Stretch | 3477 | 3475 | 3515 | researchgate.net |
| NH₂ Symmetric Stretch | 3315 | 3317 | 3398 | researchgate.net |
| C-H Stretch | 3170 | 3170 | 3133 | researchgate.net |
| NH₂ Scissoring | 1665 | 1664 | 1659 | researchgate.net |
| Ring Stretching | 1609 | 1609 | 1602 | researchgate.net |
Mulliken Atomic Charges and Molecular Electrostatic Potential Surfaces
The distribution of electron density within a molecule is key to its chemical behavior. Mulliken atomic charge analysis, performed through quantum chemical calculations, assigns a partial charge to each atom in the molecule. rsc.org This information helps in understanding the electrostatic interactions and reactivity of different parts of the molecule. mdpi.com
A more visual and intuitive tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) surface. rsc.org The MEP maps the electrostatic potential onto the electron density surface of the molecule, using a color code to indicate different charge regions. nih.gov Typically, red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, attractive to nucleophiles. nih.gov For purine analogues, the MEP surface can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is critical for their binding to biological targets like proteins and nucleic acids. rsc.org The nitrogen atoms of the purine ring and the exocyclic amino groups are often identified as key regions of negative potential, highlighting their role as hydrogen bond acceptors. rsc.orgnih.gov
Molecular Modeling and Simulation Approaches
While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study how these molecules interact with their biological environment, particularly their protein targets.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. d-nb.info This method is instrumental in structure-based drug design, helping to identify and optimize potential drug candidates. For 7H-purine-diamine analogues, docking studies have been widely used to explore their binding modes within the active sites of various enzymes, particularly protein kinases, which are common targets in cancer therapy. rsc.orgresearchgate.net
These studies have successfully predicted the binding of 2,6-diaminopurine derivatives to targets such as Cyclin-Dependent Kinase 2 (CDK2), Aurora B kinase, and Epidermal Growth Factor Receptor (EGFR). rasayanjournal.co.ind-nb.inforsc.org The results typically include a docking score or binding energy, which estimates the binding affinity, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and specific amino acid residues. For example, docking of purine derivatives into the CDK2 active site revealed a conserved pattern of three hydrogen bonds with the backbone atoms of residues Glu81 and Leu83. d-nb.info Similarly, studies targeting the antitubercular enzyme DprE1 and the anti-inflammatory COX-2 have used docking to rationalize the activity of 7H-purine analogues and guide further optimization. acs.orgmdpi.com
| Analogue/Compound Class | Protein Target (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Compound B6 (2,4-diaminopyrimidine deriv.) | PAK4 | -7.593 | Not Specified | nih.gov |
| Purine Derivatives | CDK2 (1H1S) | Not Specified | Glu81, Leu83, Asp86, Lys89 | d-nb.info |
| Compound 25 (MK-0457 deriv.) | Aurora B Kinase | 5.89 (Total Score) | Lys106, Ala217, Glu125 | rsc.org |
| Compound 48 (Purine-sulfonamide) | EGFR | -7.37 | Not Specified | rasayanjournal.co.in |
| Compound 4 (Triazolo-triazine) | COX-2 (5IKT) | -8.82 | Not Specified | mdpi.com |
| PubChem CID 122589735 | Katanin | -8.85 | Not Specified | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. nih.gov By simulating the movements of atoms over time, MD can assess the stability of a ligand-protein complex, analyze conformational changes, and provide a more refined estimation of binding free energy. cuni.cz
For 7H-purine-diamine analogues, MD simulations are often performed on the complexes predicted by molecular docking. acs.org The stability of the complex is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. mdpi.com A stable RMSD value over time suggests that the ligand remains securely bound in the predicted pose and that the complex has reached equilibrium. d-nb.info For instance, MD simulations of a purine derivative in complex with CDK2 showed that the system stabilized after a few nanoseconds, confirming a stable binding mode. d-nb.info
MD simulations also allow for the calculation of binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). rsc.org These calculations provide a more accurate estimation of binding affinity than docking scores alone. Studies on 7H-purine derivatives targeting the antitubercular protein DprE1 have used MD simulations in tandem with modeling to reveal the key structural features necessary for effective and stable drug-target interaction. acs.org
| System | Simulation Length | Key Findings (RMSD, Binding Energy) | Reference |
|---|---|---|---|
| Purine Derivative (I13) - CDK2 (1H1S) | ~10 ns | Protein RMSD stabilized around 4.6 Å; Ligand RMSD stabilized around 1.5 Å. | d-nb.info |
| 2,6-disubstituted 7H-purines - DprE1 | Not Specified | Revealed key structural features for effective drug-target interaction. | acs.org |
| Drug-like compounds - Monkeypox Virus VP39 | 820 ns | Stable protein RMSD around 2.0 Å; ΔGbind up to -87.84 kcal/mol (MM/GBSA). | rsc.org |
| Cinnamon Compounds - Interleukin-6 (IL-6) | 200 ns | Complexes remained stable; Coumarinic acid complex showed average RMSD of 0.211 nm. | mdpi.com |
| Purine analogue - Katanin | Not Specified | Compound effectively altered katanin's conformation; Binding free energy confirmed strong affinity. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby guiding the design and synthesis of more potent therapeutic agents.
Recent research has utilized 3D-QSAR models to investigate various purine derivatives for diverse therapeutic applications. For instance, in the pursuit of new treatments for chronic myeloid leukemia (CML), 3D-QSAR models were built using a database of 58 purine compounds that inhibit the Bcr-Abl kinase. nih.gov These models provided chemical information that guided the design of new purine derivatives, with some synthesized compounds demonstrating higher potency than the existing drug, imatinib (B729). nih.gov Specifically, compounds 7a and 7c showed significant inhibition of Bcr-Abl with IC₅₀ values of 0.13 µM and 0.19 µM, respectively, surpassing imatinib's potency (IC₅₀ = 0.33 µM). nih.gov
In the field of oncology, 3D-QSAR studies have been applied to analyze the structural requirements for the antitumor activity of 2,6,9-trisubstituted purine derivatives. dntb.gov.ua These models revealed that the cytotoxic effects of these compounds are more significantly influenced by steric properties (70% contribution) than by electronic properties (30% contribution). researchgate.net Similarly, novel 6,7-disubstituted 7H-purine analogues have been developed as potential dual inhibitors for EGFR and HER2 kinases, which are implicated in some forms of cancer. researchgate.net Molecular docking studies complemented these findings, showing strong binding interactions for potent compounds within the kinase domains. researchgate.net
Furthermore, 3D-QSAR modeling has been pivotal in the development of antitubercular agents. A study focusing on 7H-purines as inhibitors of the essential mycobacterial enzyme DprE1 developed an optimal 3D-QSAR model with seven latent variables. cuni.cz The graphical interpretation of this model, through contour isosurfaces, helped to elucidate the key structural features necessary for effective drug-target interaction. cuni.cz This research led to the development of optimized analogues with 6-amino or ethylamino substitutions, which exhibited strong in vitro activity against Mycobacterium tuberculosis. cuni.cz
| Purine Analogue Class | Biological Target/Activity | Key Findings from 3D-QSAR | Reference |
|---|---|---|---|
| Bcr-Abl Inhibitors | Chronic Myeloid Leukemia (CML) | Guided design of new derivatives; compound 7c was less toxic than imatinib to non-neoplastic cells. | nih.gov |
| 2,6,9-Trisubstituted Purines | Antitumor Activity | Steric properties (70%) were more influential than electronic properties (30%) for cytotoxicity. | dntb.gov.uaresearchgate.net |
| 6,7-disubstituted 7H-purines | EGFR/HER2 Dual Kinase Inhibition | Identified potent inhibitors, with compound 10r showing strong binding via 'H' and 'pi' bond interactions. | researchgate.net |
| 7H-Purines | Antitubercular (DprE1 Inhibition) | Revealed key structural features for drug-target interaction, leading to optimized analogues. | cuni.cz |
Investigation of Intermolecular Interactions and Donor-Acceptor Dynamics
The study of intermolecular interactions, particularly hydrogen bonding, is fundamental to understanding the biological function of purine derivatives. These noncovalent interactions govern the structure and function of vital biomolecules like nucleic acids and proteins. nih.gov The stability of complexes formed by these molecules is largely dependent on the number of intermolecular hydrogen bonds and the specific arrangement of H-bond donors and acceptors. nih.gov
Computational and experimental analyses have been conducted on purine analogues to elucidate these dynamics. For example, research on 8-substituted purine derivatives investigated the stability of the hydrogen-bonded base pairs they form. nih.gov Using ¹H NMR spectroscopy, the formation of intermolecular complexes was confirmed by observing significant changes in the chemical shifts of protons involved in hydrogen bonding upon the addition of a binding partner. nih.gov Specifically, the addition of adenine (B156593) derivatives to an 8-oxoG derivative induced significant chemical-shift changes for the N⁷-H proton of 8-oxoG, confirming the formation of a complex on the Hoogsteen side. nih.gov
These studies demonstrate that the stability of these intermolecular complexes relies heavily on the number of H-bonds and the alternation of donor and acceptor sites. nih.gov Molecular dynamics simulations have also been employed in tandem with molecular modeling to reveal the key structural features required for effective drug-target interactions, as seen in the case of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines binding to the DprE1 enzyme. cuni.cz Such investigations are crucial for rational drug design, enabling the prediction and optimization of binding affinities between a ligand and its biological target.
| Purine Derivative | Interaction Studied | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| 8-Substituted Purine Derivatives | Hydrogen Bonding | ¹H NMR Spectroscopy | Stability of complexes depends on the number and donor-acceptor alternation of H-bonds. No strong preference for Watson-Crick vs. Hoogsteen geometry was found. | nih.gov |
| 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | Drug-Target Binding | Molecular Modeling & Molecular Dynamics Simulations | Revealed key structural features for effective interaction with the DprE1 enzyme. | cuni.cz |
| 2-Aminoadenine (2,6-Diaminopurine) | DNA Repair | Biochemical Assays | Excellent electron-donating properties enhance the repair of DNA lesions compared to standard adenine. |
Mechanistic Studies of Biological Activity of 7h Purine 6,7 Diamine Derivatives
Molecular Mechanisms of Enzyme Inhibition by 7H-Purine Analogues
The biological activity of 7H-Purine-6,7-diamine derivatives is often rooted in their ability to inhibit specific enzymes that are critical for the survival and proliferation of diseased cells or pathogens. By acting as competitive inhibitors, these purine (B94841) analogues can block essential metabolic and signaling pathways.
A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.
Aurora Kinases: Reversine (B1683945), a 2,6-diamino-substituted purine, is a well-documented inhibitor of Aurora kinases. nih.govresearchgate.net These serine/threonine kinases play a pivotal role in the regulation of mitosis, including centrosome maturation, spindle formation, and cytokinesis. researchgate.net Reversine acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora kinases and preventing the phosphorylation of their downstream targets. acs.org This inhibition disrupts the mitotic process, leading to defects in cell division. researchgate.net Studies have also explored reversine-related molecules with modifications at the C-2 and C-6 positions of the purine core, which also demonstrate inhibitory activity against Aurora kinases. nih.gov
EGFR/HER2 Dual Kinases: Several 6,7-disubstituted 7H-purine analogues have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.net These receptors are often overexpressed in various cancers, particularly breast cancer. By replacing the quinazoline (B50416) core of established inhibitors like lapatinib (B449) with a 7H-purine scaffold, researchers have created compounds that effectively target both kinases. indexcopernicus.com For instance, compound 8e was identified as a potent dual EGFR/HER2 inhibitor with IC50 values of 0.021 µM for EGFR and 0.019 µM for HER2, comparable to lapatinib. indexcopernicus.com Another derivative, compound 10r , also showed effective dual inhibition with IC50 values of 0.017 µM and 0.014 µM for EGFR and HER2, respectively. researchgate.net Molecular docking studies suggest that these compounds bind strongly to the ATP-binding sites of both EGFR and HER2 through hydrogen and pi-bond interactions, leading to their potent inhibitory effects. researchgate.net
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 8e | EGFR | 0.021 ± 0.007 | indexcopernicus.com |
| Compound 8e | HER2 | 0.019 ± 0.009 | indexcopernicus.com |
| Lapatinib (Control) | EGFR | 0.019 ± 0.007 | indexcopernicus.com |
| Lapatinib (Control) | HER2 | 0.016 ± 0.003 | indexcopernicus.com |
| Compound 10r | EGFR | 0.017 ± 0.003 | researchgate.net |
| Compound 10r | HER2 | 0.014 ± 0.002 | researchgate.net |
| Compound 3f | EGFR | 4.34 ± 0.66 | researchgate.net |
| Compound 3f | HER2 | 2.28 ± 0.53 | researchgate.net |
The therapeutic potential of purine derivatives extends to infectious diseases. A notable example is the inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov DprE1 is crucial for the biosynthesis of arabinan, a vital component of the mycobacterial cell wall. nih.govmdpi.com
Phenotypic screening of a purine derivative library led to the identification of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as potent antitubercular agents. nih.gov The mechanism of action was confirmed by sequencing the genomes of resistant M. tuberculosis mutants, which revealed mutations in the dprE1 gene. nih.gov Further studies with optimized analogues demonstrated their ability to inhibit DprE1, thus blocking the formation of a key precursor for cell wall synthesis and leading to bacterial death. nih.govnewtbdrugs.org Molecular modeling has helped to elucidate the key structural features necessary for the effective interaction between these purine derivatives and the DprE1 enzyme. nih.gov
Purine analogues can act as antimetabolites, interfering with the synthesis of nucleic acids, a mechanism central to their anticancer and antiviral activities. researchgate.netdrugbank.com These compounds, due to their structural similarity to natural purine nucleosides, can be incorporated into DNA and RNA, or they can directly inhibit enzymes involved in their synthesis. drugbank.comfrontiersin.org
Some purine analogues function as direct inhibitors of DNA polymerase activity. frontiersin.org By mimicking the natural substrate, dGTP, they can bind to the active site of the polymerase, leading to the termination of the growing DNA chain. nih.gov This mode of action is a cornerstone of several clinically used anticancer drugs. nih.govnih.gov The impairment of nucleic acid synthesis machinery ultimately halts the rapid proliferation characteristic of cancer cells. researchgate.net Furthermore, 2,6-diaminopurine (B158960), the core structure of some of these derivatives, is known to be incorporated into nucleic acids and can affect DNA repair mechanisms.
Cellular Mechanistic Pathways
The inhibition of key enzymes by this compound derivatives triggers a cascade of cellular events, ultimately leading to the arrest of cell proliferation and the induction of programmed cell death in diseased cells.
A common consequence of targeting kinases like Aurora kinases and EGFR/HER2 with 7H-purine analogues is the induction of cell cycle arrest. indexcopernicus.comresearchgate.net The cell cycle is a tightly regulated process, and disruption of its key regulators prevents cells from progressing through the different phases of division. medicalrealities.com
Derivatives of this compound have been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. indexcopernicus.comresearchgate.net For instance, the dual EGFR/HER2 inhibitor, compound 8e , was found to cause a fivefold increase in the number of SKBR3 breast cancer cells arrested in the G2/M phase compared to control cells. indexcopernicus.com Similarly, reversine and its analogues are known to interfere with the G2/M checkpoint and cytokinesis. nih.govresearchgate.net This arrest is a direct result of the inhibition of kinases that are essential for mitotic entry and progression. Some studies have also reported that certain purine derivatives can induce cell cycle arrest in the S-phase, indicating an interference with DNA replication. iu.edu Interestingly, the efficacy of some of these compounds in inducing cell cycle arrest was found to be greater in cells with a deficient p53 tumor suppressor pathway. researchgate.net
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| Compound 8e | SKBR3 (Breast Cancer) | Significant G2/M phase arrest (fivefold increase) | indexcopernicus.com |
| Reversine | Various Cancer Cells | Inhibition of G2/M checkpoint and cytokinesis | nih.govresearchgate.net |
| Reversine-related compounds 1-3 | MCF-7 and HCT116 | G2/M phase arrest and polyploidy | researchgate.net |
| Reversine | Human Colorectal Cancer Cells | Arrest in subG1 and G2/M phases | researchgate.net |
The ultimate fate of cancer cells following treatment with many this compound derivatives is apoptosis, or programmed cell death. researchgate.netresearchgate.net The induction of apoptosis is a key indicator of the therapeutic potential of an anticancer agent.
The apoptotic response is often triggered by the same molecular events that cause cell cycle arrest. For example, the dual EGFR/HER2 inhibitor 10r was shown to force a significant percentage of both lapatinib-sensitive and resistant breast cancer cells into apoptosis. researchgate.net This was associated with the downregulation of EGFR/HER2 and their downstream pro-survival signaling pathways, such as ERK1/2 and AKT. researchgate.net Similarly, reversine has been shown to induce apoptosis in human colorectal cancer cells, a process that can be attenuated by pan-caspase inhibitors, indicating a caspase-dependent mechanism. researchgate.net The apoptotic process induced by reversine also involves the upregulation of death receptors like Fas and DR5. researchgate.net Many purine derivatives are generally recognized as inducers of apoptosis. researchgate.netimtm.cz
Selective Activity in Cellular Models
Derivatives of this compound, also known as 2,6-diaminopurine, have demonstrated notable selective activity in various cellular models, particularly in cancer research. A study on reversine-related molecules, which are 2,6-diamino-substituted purines, revealed their potential for selective action in p53-defective cancer cells. nih.gov These compounds, specifically N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine and its analogs, were evaluated on MCF-7 breast and HCT116 colorectal cancer cell lines. nih.gov While they were less cytotoxic than the parent compound reversine, they effectively induced G2/M phase cell cycle arrest and polyploidy. nih.gov Interestingly, their efficacy was pronounced in cells where the tumor suppressor protein p53 was deleted or down-regulated, suggesting a targeted therapeutic window for cancers with specific genetic backgrounds. nih.gov
Furthermore, the antiviral activity of 2,6-diaminopurine derivatives has been explored, showcasing their selective action against various viruses. One derivative, 6i, exhibited low micromolar potency against a range of viruses including Dengue, Zika, West Nile, and Influenza A. nih.gov It also effectively inhibited the replication of SARS-CoV-2, particularly in Calu-3 cells which are considered a relevant model for in vivo infection. nih.gov Another area of investigation is the activity of these derivatives against mycobacteria. Optimized analogues with 6-amino or ethylamino substitutions demonstrated strong in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains, while showing limited toxicity to mammalian cell lines. cuni.cz This indicates a specific targeting of a mycobacterial molecular target, which was later identified as the enzyme DprE1, essential for the synthesis of the mycobacterial cell wall. cuni.cz
The prodrug approach has also been utilized to enhance the selective activity of these compounds. For instance, (-)-beta-D-2,6-Diaminopurine dioxolane (DAPD) acts as a water-soluble prodrug that is converted by adenosine (B11128) deaminase to (-)-beta-D-dioxolane guanine (B1146940) (DXG). nih.gov In cellular models, only the 5'-triphosphate of DXG was detected, which is a potent inhibitor of the HIV-1 reverse transcriptase. nih.gov This conversion mechanism ensures that the active form of the drug is generated within the target cells, potentially reducing off-target effects. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies systematically alter the chemical structure of the parent compound to identify key features that enhance potency and selectivity.
In the context of antiviral agents, SAR studies on acyclic selenopurine nucleosides, which include 2,6-diaminopurine derivatives, have yielded significant insights. mdpi.comresearchgate.net It was found that certain 2,6-diaminopurine derivatives exhibited significant activity against human cytomegalovirus (HCMV). mdpi.comresearchgate.net This suggests that the 2,6-diamino substitution pattern is favorable for anti-HCMV activity within this class of compounds. mdpi.comresearchgate.net
For antitubercular applications, extensive SAR studies on 2,6-disubstituted 7-(naphthalene-2-ylmethyl)-7H-purine derivatives have been conducted. cuni.cz These studies revealed the critical importance of the 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity. cuni.cz Further modifications at the 2 and 6 positions of the purine core led to the development of optimized analogues with 6-amino or ethylamino substitutions, which showed potent activity against M. tuberculosis. cuni.cz
In the realm of cancer therapeutics, SAR studies on reversine-like 2,6-diamino-substituted purines have been performed to optimize their biological activity and selectivity. nih.gov These studies involved modifications at both the C-6 purine and C-2 piperazine (B1678402) moieties. nih.gov The introduction of a new N-heterocycle unit at the C-2 position and an N-methyl group at the C-6 position expanded the structural diversity of these analogues, leading to compounds with selective activity in p53-defective cancer cells. nih.gov
The following table summarizes the SAR findings for different biological activities:
| Biological Target | Key Structural Features for Activity | Reference(s) |
| Antiviral (HCMV) | 2,6-diaminopurine core in acyclic selenopurine nucleosides | mdpi.comresearchgate.net |
| Antitubercular | 7-(naphthalen-2-ylmethyl) substitution; 6-amino or ethylamino substitutions | cuni.cz |
| Anticancer (p53-defective cells) | N-heterocycle at C-2 and N-methyl at C-6 of the purine core | nih.gov |
| Adenosine Receptor Antagonism | Bulky substituents at N6 for A1 and A3 affinity; chlorine at C2 for A2A affinity | d-nb.info |
Bioinorganic Chemistry of Purine Derivatives
Interactions with Metal Centers and Metalloenzyme Simulations
The bioinorganic chemistry of this compound (also known as 2,6-diaminopurine or Hdap) and its derivatives involves their interaction with metal ions, which is crucial for understanding their roles in biological systems and for the design of new metal-based drugs. The nitrogen-rich structure of the purine ring system makes it an excellent ligand for coordinating with various metal centers.
Studies have shown that 2,6-diaminopurine can form stable complexes with a range of transition metals, including nickel(II), cobalt(II), zinc(II), and copper(II). nih.govacs.orgmdpi.com X-ray crystallography has revealed the coordination modes of these complexes. For instance, in isomorphous nickel(II) and cobalt(II) complexes, the protonated 2,6-diaminopurine ligand binds in a monodentate fashion through one of its nitrogen atoms. nih.gov In zinc(II) and cadmium(II) polymers, the neutral 2,6-diaminopurine nucleobase can exhibit bidentate bridging modes, connecting multiple metal centers. acs.org
The tautomeric form of the purine ligand can be influenced by its coordination to a metal ion. In a tetranuclear copper(II) complex, the 2,6-diaminopurine proton shifts from the more basic N9 position to the less basic N3 position, facilitating the formation of the complex. mdpi.comcsic.es This tautomerization plays a significant role in the molecular recognition and assembly of these bioinorganic structures. mdpi.comcsic.es
Computational methods, such as Density Functional Theory (DFT), have been employed to simulate and analyze the interactions between purine derivatives and metal centers. mdpi.com These simulations provide insights into the energetics of metal-ligand binding, the stability of different coordination geometries, and the nature of the chemical bonds formed. mdpi.com For example, DFT calculations have been used to analyze the π-π stacking interactions and hydrogen bonds that contribute to the stability of the crystal structures of these metal complexes. mdpi.com
Role in Biological Signaling and Receptor Modulation (e.g., Purine P1 Receptors)
Purine derivatives, including those of this compound, are known to play significant roles in biological signaling by interacting with purinergic receptors. mdpi.com The P1 receptors, also known as adenosine receptors (A1, A2A, A2B, and A3), are a key family of G protein-coupled receptors that are modulated by purine derivatives. d-nb.infomdpi.com
SAR studies have been conducted to understand how substitutions on the 2,6-diaminopurine scaffold affect its affinity and selectivity for different adenosine receptor subtypes. The introduction of bulky substituents at the N6 position of the adenine (B156593) ring has been shown to significantly increase the affinity for the A1 and A3 adenosine receptors. d-nb.info Conversely, the presence of a chlorine atom at the 2-position tends to favor interaction with the A2A subtype. d-nb.info
While the primary goal of one study was to develop A2B receptor antagonists, the synthesized 2,6,9-trisubstituted adenine derivatives were found to be largely inactive at this subtype. d-nb.info However, the study provided valuable information on how to achieve selectivity for other adenosine receptor subtypes. For example, the N6-unsubstituted derivative with a chlorine at the 2-position showed a two- to threefold increase in affinity for the A1, A2A, and A3 receptors compared to its unsubstituted counterpart. d-nb.info
The interaction of these derivatives with adenosine receptors can lead to the modulation of downstream signaling pathways. For instance, agonists of the A1 receptor, which are often adenosine analogues, can lead to the inhibition of adenylyl cyclase. researchgate.net The intrinsic activity of these compounds, whether they act as full or partial agonists, can be determined by assays that measure their ability to induce G protein activation. researchgate.net
Applications of 7h Purine 6,7 Diamine Derivatives in Chemical Biology and Medicinal Chemistry Research
Development of Chemical Probes for Biological Systems
Derivatives of the 7H-purine scaffold are valuable tools for the development of chemical probes to investigate complex biological systems. The inherent ability of the purine (B94841) ring to mimic natural nucleobases allows these synthetic analogs to target specific biological pathways. The functional groups on the purine core, such as the diamine moieties in 7H-Purine-6,7-diamine, provide convenient handles for the attachment of reporter tags like fluorophores or biotin, without drastically altering the molecule's binding properties.
These probes can be used to identify and validate novel drug targets, visualize biological processes, and elucidate mechanisms of action. For instance, in the effort to identify the molecular target of antiviral purine analogs, the design and synthesis of Activity-Based Protein Profiling (ABPP) probes are considered a crucial next step. nih.gov Such probes would enable the covalent labeling and subsequent identification of the target protein within the complex cellular environment, providing definitive evidence of the drug-target interaction. The versatility of the purine scaffold makes it an excellent starting point for creating sophisticated chemical tools to dissect cellular functions.
Role as Precursors for Biologically Active Molecules
The 7H-purine core is a fundamental building block for the synthesis of a vast range of molecules with therapeutic potential. Its versatile chemistry allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A primary application of purine derivatives is in the synthesis of nucleoside and nucleotide analogues, which are cornerstones of antiviral and anticancer therapies. nih.gov These analogues function by mimicking natural (deoxy)nucleosides, thereby interfering with the synthesis of DNA and RNA or the function of polymerases. nih.gov
Two principal methods are employed for creating these analogues: the modification of a pre-existing acyclic nucleoside at the purine base or the direct alkylation of a modified purine base with a suitable side-chain precursor. cas.cz For example, acyclic nucleoside and nucleotide analogs have been successfully synthesized from precursors like 6-amino-7H-purin-8(9H)-one and 6-amino-7H-purine-8(9H)-thione. cas.czcas.cz The synthesis often involves an initial bromination of the purine ring, followed by substitution to introduce the desired functionality before or after coupling with the sugar or acyclic moiety. cas.cz Furthermore, 7-deazapurine nucleosides, which are analogues where the N7 nitrogen is replaced by a carbon, represent an important class with significant antiviral and anticancer activities. researchgate.net The synthesis of these complex molecules often relies on the strategic chemical manipulation of the foundational purine or deazapurine ring. researchgate.net
The structural resemblance of the purine ring to adenosine (B11128) triphosphate (ATP) makes it an ideal scaffold for designing enzyme inhibitors, particularly for protein kinases. nih.govnih.gov Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Purine-based inhibitors act as ATP mimetics, competing with endogenous ATP for binding to the kinase's active site, thereby blocking the phosphorylation process. nih.gov
Researchers have successfully developed potent kinase inhibitors by modifying the 7H-purine core.
EGFR/HER2 Inhibitors: A series of 6,7-disubstituted-7H-purine derivatives were designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). researchgate.net Compound 10r from this series was identified as a particularly potent inhibitor. researchgate.net
Multi-Kinase Inhibitors: Novel 7-substituted 7-deaza-4′-thioadenosine derivatives were developed as multi-kinase inhibitors, designed to occupy the hinge region, a hydrophobic pocket, and the ribose pocket of the ATP-binding site simultaneously. nih.gov
Aminoacyl-tRNA Synthetase (aaRS) Inhibitors: Beyond kinases, purine-like scaffolds have been used to target other enzymes. A series of 7-amino-5-hydroxymethyl-benzimidazole ribonucleoside analogues, which can be considered 1,3-dideazaadenine analogues, were synthesized and found to inhibit bacterial aminoacyl-tRNA synthetases, with some derivatives showing nanomolar potency against class I aaRS enzymes. mdpi.com
DprE1 Inhibitors: In the field of antimicrobials, 7H-purine derivatives were identified as inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme for the cell wall biosynthesis in Mycobacterium tuberculosis. cuni.cz
Advancements in Anticancer Agent Design (Pre-clinical Research Focus)
Derivatives of the 7H-purine scaffold have been extensively investigated in preclinical cancer research, leading to the discovery of compounds with potent anti-proliferative and apoptosis-inducing activities. researchgate.netmdpi.com
One notable area of research involves the development of 6,7-disubstituted-7H-purine analogues as dual inhibitors of EGFR and HER2, kinases that are often overexpressed in breast cancer. researchgate.net A lead compound, 10r , demonstrated potent dual kinase inhibition and significant anti-proliferative activity against a panel of breast cancer cell lines, including those resistant to the drug lapatinib (B449). researchgate.net In vivo studies using xenograft mouse models confirmed that 10r effectively inhibited tumor growth in both lapatinib-sensitive and resistant models. researchgate.net
Table 1: In Vitro Activity of EGFR/HER2 Inhibitor 10r
| Cell Line | Type | Lapatinib Status | IC₅₀ of 10r (µM) |
|---|---|---|---|
| BT-474 | Breast Cancer | Sensitive | 1.537 |
| SKBR-3 | Breast Cancer | Sensitive | 1.761 |
| BT-474/L | Breast Cancer | Resistant | 1.932 |
| SKBR-3/L | Breast Cancer | Resistant | 2.236 |
Data sourced from research on 6,7-disubstituted 7H-purine analogues. researchgate.net
Other purine-based structures have also shown significant promise. A series of 7-substituted 7-deaza-4′-thioadenosine derivatives were evaluated for anticancer activity, with compound 1g (7-acetylene-7-deaza-4′-thioadenosine) exhibiting potent antiproliferative effects in the low nanomolar range. nih.gov Additionally, purine-based derivatives designed as dual inhibitors of EGFR and BRAFV600E have shown promising results, with compound 5a identified as the most effective, with a GI₅₀ value of 38 nM against the cancer cell lines tested. nih.gov The 2,6-disubstituted purine derivative Reversine (B1683945) has also been noted for its anticancer effects, including the inhibition of cell proliferation and the induction of polyploidy in various cancer cell lines. stemcell.comresearchgate.net
Development of Antimicrobial and Antiviral Agents
The purine scaffold has been instrumental in the development of agents to combat infectious diseases. ajrconline.orgresearchgate.net
In the antibacterial field, a phenotypic screening led to the identification of 7H-purine derivatives as a new class of potent antitubercular agents. cuni.cz Extensive structure-activity relationship studies identified compounds 56 (with a 6-amino substitution) and 64 (with a 6-ethylamino substitution) as optimized analogues. cuni.cz These compounds displayed strong activity against M. tuberculosis H37Rv and clinically isolated drug-resistant strains, with a minimal inhibitory concentration (MIC) of 1 µM. cuni.cz Their mechanism of action was determined to be the inhibition of the essential mycobacterial enzyme DprE1. cuni.cz Other purine analogues have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov
Table 2: Antitubercular Activity of 7H-Purine Derivatives
| Compound | R² Group | R⁶ Group | MIC₉₉ against Mtb H37Rv (µM) |
|---|---|---|---|
| 10 | Morpholino | =O | 4 |
| 56 | Morpholino | -NH₂ | 1 |
| 64 | Morpholino | -NHEt | 1 |
Data from a study on 7H-purines as DprE1 inhibitors. cuni.cz
In antiviral research, purine nucleoside analogues are a well-established class of drugs. nih.gov Acyclovir and ganciclovir (B1264) are classic examples that interfere with viral DNA synthesis. nih.gov More recent research has focused on novel purine scaffolds. For instance, the discovery of a 7H-pyrrolo[2,3-d]pyrimidine compound as a Zika virus (ZIKV) inhibitor prompted the investigation of related structures, including 9H-purine analogues. nih.gov This work identified several 4,7-disubstituted purine analogues as promising antiviral agents against flaviviruses, including both ZIKV and Dengue virus (DENV). nih.gov These compounds represent new chemotypes for the design of small molecules targeting this important group of human pathogens. nih.gov
Chemical Tools for Pluripotency Induction Research
Small molecules have become indispensable tools for probing and manipulating the complex biological processes of stem cell differentiation and reprogramming. nih.gov Purine derivatives have emerged as particularly effective modulators of stem cell fate. stemcell.comstemcell.com
Two prominent examples are Purmorphamine and Reversine:
Purmorphamine is a tri-substituted purine that activates the Hedgehog signaling pathway by directly binding to the Smoothened (SMO) receptor. stemcell.com This activity promotes the differentiation of pluripotent stem cells into various specialized cell types, including ventral spinal progenitors, motor neurons, and osteoblasts. stemcell.com
Reversine is a 2,6-disubstituted purine derivative that has been shown to induce dedifferentiation. stemcell.com It can revert lineage-committed mouse myoblasts back to a multipotent progenitor state, from which they can then be guided to differentiate into osteogenic and adipogenic lineages. stemcell.com This remarkable ability to reprogram cell fate highlights the power of purine-based molecules to manipulate cellular identity.
These findings underscore the utility of the purine scaffold in creating chemical tools to explore the fundamental mechanisms of stem cell biology and to develop new strategies for regenerative medicine. nih.govpnas.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
